1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-9-8-17(16-20(19)28-2)23-21(26)22-10-11-24-12-14-25(15-13-24)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNAFORZNZOMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative, followed by the introduction of the piperazine moiety. The reaction conditions may include:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate signaling pathways, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks the thiazole-phenyl moiety, reducing molecular complexity and weight (~423.4 vs. 466.2–602.2 for 11a–11o).
- Methoxy groups in the target may improve aqueous solubility compared to halogenated analogs (e.g., 11b, 11d) but reduce lipophilicity .
Analogs with Modified Piperazine/Piperidine Moieties
Recent derivatives () explore alternative amine groups:
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential, particularly in the context of cancer treatment and neurological disorders.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 342.4 g/mol. Its structure features a dimethoxyphenyl group and a piperazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O3 |
| Molecular Weight | 342.4 g/mol |
| InChI Key | SXXIAENMNTXNEU-UHFFFAOYSA-N |
Research indicates that this compound may exert its effects through multiple pathways:
- Serotonin Receptor Modulation : The piperazine component is known for its interaction with serotonin receptors, which may influence mood and anxiety levels.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antitumor Effects
Several studies have evaluated the anticancer potential of this compound. Key findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM, indicating potent activity.
- Mechanism of Action : Flow cytometry analysis showed that treatment with this compound led to G1 phase arrest and increased apoptosis markers such as caspase-3 activation.
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating anxiety disorders:
- Anxiolytic Properties : In animal models, it exhibited anxiolytic effects comparable to established medications like diazepam.
- Cognitive Enhancement : Some studies indicated improvements in cognitive function in rodent models, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with apoptosis confirmed through Annexin V staining.
-
Neuropharmacological Assessment :
- Objective : To assess anxiolytic effects in an elevated plus maze test.
- Method : Rodents were administered the compound and evaluated for time spent in open arms.
- Results : A marked increase in open arm entries was noted compared to control groups, indicating reduced anxiety-like behavior.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted phenylpiperazines and isocyanate derivatives. Key steps include:
- Amine-isocyanate coupling : Reacting 3,4-dimethoxyphenylamine with a suitable isocyanate precursor under anhydrous conditions (e.g., in dichloromethane or acetonitrile).
- Piperazine incorporation : Introducing the 4-phenylpiperazine moiety via alkylation or nucleophilic substitution, often requiring catalysts like triethylamine and controlled temperatures (40–60°C).
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization to achieve >95% purity.
Optimization of yield (e.g., 60–75%) depends on solvent polarity, reaction time, and stoichiometric ratios of intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Confirms the presence of urea carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and aromatic C–H bonds (3,4-dimethoxyphenyl group).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, piperazine protons at δ 2.5–3.2 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₆N₄O₃: 382.1998).
- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
Cross-referencing these techniques ensures structural fidelity .
Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?
- Methodological Answer :
- Target Selection : Prioritize receptors linked to urea derivatives (e.g., serotonin or dopamine receptors due to the piperazine moiety).
- In vitro Binding Assays : Use radioligand displacement (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to measure IC₅₀ values.
- Functional Assays : cAMP modulation or calcium flux assays in transfected HEK293 cells.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency (EC₅₀/IC₅₀) and efficacy (Emax).
Include positive controls (e.g., clozapine for antipsychotic activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Structural Modifications : Vary substituents on the phenylpiperazine (e.g., electron-withdrawing groups) or urea linker (e.g., alkyl chain elongation).
- Biological Testing : Compare binding affinities across analogs using standardized assays (see FAQ 3).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT₁A).
- Data Correlation : Use regression analysis to link substituent properties (e.g., logP, Hammett constants) with activity.
Example: A methyl group on the piperazine may enhance blood-brain barrier penetration .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy observed for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).
- Tissue Distribution Studies : Use radiolabeled compound to assess brain penetration (e.g., Kp,uu).
- Metabolite Identification : LC-MS/MS to detect major metabolites (e.g., demethylation of methoxy groups).
- Dose Adjustment : Refine in vivo dosing regimens based on PK/PD modeling.
Discrepancies often arise from poor absorption or rapid hepatic clearance .
Q. How can molecular dynamics (MD) simulations enhance mechanistic understanding of this compound’s interaction with biological targets?
- Methodological Answer :
- System Setup : Embed the compound in a lipid bilayer (e.g., POPC membrane) for membrane-bound receptor studies.
- Simulation Parameters : Run 100-ns trajectories (GROMACS/AMBER) to analyze binding stability (RMSD < 2 Å).
- Free Energy Calculations : Use MM-PBSA to estimate binding free energy (ΔG).
- Validation : Correlate simulation data with mutagenesis studies (e.g., alanine scanning of receptor residues).
Example: MD may reveal hydrogen bonding between the urea carbonyl and Ser159 in 5-HT₁A .
Q. What methodologies are recommended for identifying and mitigating off-target effects in preclinical studies?
- Methodological Answer :
- Broad-Panel Screening : Test against 50+ receptors/enzymes (e.g., CEREP panel) to identify off-target interactions.
- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the primary receptor.
- Toxicogenomics : RNA-seq to assess gene expression changes (e.g., hepatotoxicity markers like CYP3A4).
- DMPK Optimization : Adjust lipophilicity (clogP < 5) to reduce promiscuity.
Off-target effects often correlate with high lipophilicity or reactive metabolites .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on this compound’s metabolic stability across studies?
- Methodological Answer :
- Standardize Assays : Use pooled human liver microsomes (HLM) with NADPH cofactor under identical incubation conditions (pH 7.4, 37°C).
- Control Compounds : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks.
- Inter-Lab Validation : Collaborate with multiple labs to harmonize protocols (e.g., CLint calculation).
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
Contradictions may stem from differences in microsome batches or incubation times .
Q. What statistical approaches are critical for analyzing dose-response data in multi-target pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to derive EC₅₀/IC₅₀.
- Two-Way ANOVA : Compare efficacy across multiple targets and doses (e.g., p < 0.05 for selectivity).
- Bland-Altman Plots : Assess agreement between replicate experiments.
- Machine Learning : Train random forest models to predict polypharmacology.
Example: A Hill slope >1 may indicate cooperative binding .
Tables for Key Data
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Synthetic Yield | 60–75% | Column chromatography | |
| Purity (HPLC) | >95% | C18 gradient (ACN/H₂O) | |
| logP (Calculated) | 3.8 ± 0.2 | ChemDraw | |
| Plasma Protein Binding | 85–92% | Equilibrium dialysis | |
| Microsomal CLint (Human) | 15–25 µL/min/mg | HLM incubation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
